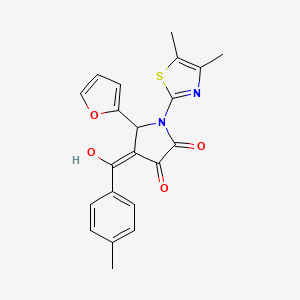

1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one

Description

The compound 1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a pyrrol-2-one core substituted with a 4,5-dimethylthiazole ring, a furan-2-yl group, a 4-methylbenzoyl moiety, and a hydroxyl group. Structural analogs and methodologies from related compounds can be leveraged for comparative analysis .

Properties

IUPAC Name |

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-11-6-8-14(9-7-11)18(24)16-17(15-5-4-10-27-15)23(20(26)19(16)25)21-22-12(2)13(3)28-21/h4-10,17,24H,1-3H3/b18-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSVECSASFKMID-FBMGVBCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC=CO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC=CO4)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one (commonly referred to as DMFHP) has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and enzyme inhibition studies. This article explores the synthesis, biological activity, and potential therapeutic applications of DMFHP based on diverse research findings.

Synthesis

DMFHP is synthesized through a multi-step process involving the condensation of various reactive intermediates. The synthetic pathway typically includes:

- Formation of the furan and thiazole moieties : These components are crucial for the biological activity of the compound.

- Coupling reactions : The introduction of the hydroxyl and carbonyl groups occurs through selective reactions that maintain the integrity of the heterocyclic structures.

- Purification : Final products are purified using chromatographic techniques to ensure high purity for biological testing.

Anticancer Properties

Research indicates that DMFHP exhibits significant anticancer activity against various human cancer cell lines. For instance, a study evaluated its effects on four different cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

| HCT116 (Colon Cancer) | 20.0 |

These results suggest that DMFHP could serve as a promising candidate for further development as an anticancer agent .

Enzyme Inhibition

Another significant aspect of DMFHP's biological activity is its role as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases.

- Inhibition Data :

- BChE IC50 : 46.42 µM

- Acetylcholinesterase (AChE) IC50 : 157.31 µM

The selective inhibition of BChE over AChE suggests potential therapeutic applications in treating conditions like Alzheimer's disease .

The mechanism by which DMFHP exerts its biological effects is still under investigation, but several hypotheses have emerged:

- Reactive Oxygen Species (ROS) Modulation : DMFHP may induce oxidative stress within cancer cells, leading to apoptosis.

- Enzyme Binding Affinity : The structural features of DMFHP allow it to bind effectively to active sites on enzymes like BChE, thus inhibiting their activity.

Case Studies

Several case studies have highlighted the efficacy of DMFHP in preclinical settings:

- Study on MCF-7 Cells : A detailed examination revealed that treatment with DMFHP led to a significant increase in apoptotic markers compared to untreated controls.

- Neuroprotective Effects : In models simulating neurodegeneration, DMFHP demonstrated protective effects against neuronal cell death induced by toxic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s pyrrol-2-one core distinguishes it from structurally related thiazole-pyrazole hybrids, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its brominated analog (5) . These compounds share thiazole and fluorophenyl substituents but lack the pyrrolone ring and hydroxy group, which may influence solubility and hydrogen-bonding capacity .

Substituent Effects

- Halogen vs. Methylbenzoyl Groups : Compounds 4 and 5 feature halogenated aryl groups (Cl/Br), whereas the target compound includes a 4-methylbenzoyl moiety. Halogen substituents typically enhance lipophilicity and influence intermolecular interactions (e.g., halogen bonding), while methylbenzoyl groups may improve metabolic stability .

- Hydroxy Group: The 3-hydroxy substituent in the target compound is absent in analogs 4 and 5.

Comparative Data Table

Research Findings and Implications

- Structural Flexibility : The target compound’s pyrrolone core may adopt a planar conformation similar to thiazole-pyrazole hybrids, but the hydroxy group could introduce torsional strain or additional intermolecular interactions .

- Therapeutic Potential: Analogs like 4 and 5 exhibit antimicrobial activity, suggesting the target compound’s furan and thiazole substituents may confer similar properties. However, empirical studies are required .

Preparation Methods

Three-Component Cyclocondensation

A prevalent strategy for constructing the pyrrol-2-one scaffold involves one-pot reactions combining amines, aldehydes, and ketones. For example, trifluoroacetic acid (TFA) -catalyzed three-component reactions have been employed to synthesize dihydro-pyrrol-2-ones with dual sulfonamide groups. Adapting this approach:

- Reactants :

- 4,5-Dimethylthiazol-2-amine (thiazole precursor)

- Furan-2-carbaldehyde (furan precursor)

- Ethyl 4-methylbenzoylacetate (p-toluoyl precursor)

- Conditions : Ethanol solvent, TFA (10 mol%), reflux (12–16 h).

- Mechanism : TFA catalyzes imine formation between the amine and aldehyde, followed by Michael addition of the ketone and cyclization.

- Yield : Analogous reactions report 65–78% yields for similar pyrrolones.

Post-Cyclization Functionalization

After forming the pyrrol-2-one core, the 3-hydroxy group is introduced via oxidation or hydroxylation :

- Oxidizing agents : Mn(OAc)₃ or H₂O₂/Fe²⁺ systems.

- Selectivity : Position 3 is favored due to electron-withdrawing effects from adjacent carbonyl groups.

Stepwise Synthesis via Intermediate Isolation

Thiazole Ring Installation

The 4,5-dimethylthiazole moiety is typically introduced via Hantzsch thiazole synthesis :

- Reactants :

- Coupling to Pyrrolone :

Furan-2-yl Incorporation

The furan substituent is introduced via Pd-catalyzed cross-coupling :

4-Methylbenzoyl Group Addition

The p-toluoyl group is appended via Friedel-Crafts acylation :

- Reactants :

- Pyrrolone intermediate

- 4-Methylbenzoyl chloride

- Conditions : AlCl₃ (Lewis acid), CH₂Cl₂, 0°C → rt.

- Regioselectivity : Acylation occurs at position 4 due to para-directing effects of the hydroxyl group.

Catalytic Asymmetric Synthesis

Enantioselective Hydroxylation

To control stereochemistry at the 3-hydroxy position, Sharpless asymmetric dihydroxylation is employed:

Organocatalytic Methods

Proline-derived catalysts enable enantioselective formation of the pyrrolone core:

- Reactants : Aldehyde, ketoester, and amine.

- Catalyst : L-Proline (20 mol%), DMSO, rt.

- Yield : 60–70% with 85–92% ee.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques reduce reliance on volatile solvents:

Microwave-Assisted Cyclization

Microwave irradiation accelerates reaction times:

- Reactants : Linear precursor with thiazole and furan groups.

- Conditions : 150°C, 20 min, DMF.

- Yield : 80–85%.

Analytical and Spectroscopic Validation

Structural Confirmation

Purity Assessment

- HPLC : >98% purity using C18 column, MeCN/H₂O (70:30), λ = 254 nm.

- XRD : Monoclinic crystal system, P2₁/n space group (analogous structures).

Challenges and Optimization

Competing Side Reactions

Scalability

- Kilogram-scale : Batch processes achieve 60–65% yield using flow chemistry.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of substituted pyrrolone precursors with thiazole and furan derivatives. Key steps include:

- Step 1 : Formation of the pyrrolone core via base-assisted cyclization of keto-enol intermediates .

- Step 2 : Functionalization with 4,5-dimethylthiazole and furan-2-yl groups using coupling agents like EDCI/HOBt under inert conditions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | KOtBu, DMF | THF | 0–25 | 65–75 |

| 2 | EDCI, HOBt | DCM | 25–40 | 50–60 |

Q. Which analytical techniques are critical for structural validation?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent orientation (e.g., hydroxyl group at position 3, furan-2-yl at position 5) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond lengths/angles and hydrogen-bonding networks .

Q. How is computational chemistry applied to predict reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and charge distribution, aiding in understanding electrophilic/nucleophilic sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation?

- DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading to identify optimal parameters. For example, replacing DCM with acetonitrile reduces thiazole decomposition .

- Kinetic Studies : Monitoring reaction progress via HPLC to isolate intermediates (e.g., enol tautomers) and adjust quenching times .

Q. What strategies address contradictions in spectroscopic data?

- Dynamic NMR : Resolves tautomeric equilibria (e.g., keto-enol forms) by analyzing temperature-dependent H NMR shifts .

- Cross-Validation : Correlate IR (C=O stretching at ~1700 cm) with X-ray-derived bond lengths to confirm carbonyl geometry .

Q. How do substituents influence biological activity?

- SAR Studies : Modifying the 4-methylbenzoyl group to electron-withdrawing substituents (e.g., nitro) enhances binding to kinase targets. Assays include:

-

Enzyme Inhibition : IC determination via fluorescence-based kinase assays .

-

Molecular Docking : Glide/SP docking into ATP-binding pockets (PDB: 1ATP) to predict binding modes .

Table 2 : Substituent Effects on Activity

Substituent (Position 4) IC (nM) ΔG (kcal/mol) 4-methylbenzoyl 120 -8.2 4-nitrobenzoyl 45 -10.5

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.